molecular formula C29H29N3O5 B11469368 N-{2-[2-(acetylamino)ethyl]-4,5-dimethoxyphenyl}-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide

N-{2-[2-(acetylamino)ethyl]-4,5-dimethoxyphenyl}-2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B11469368
M. Wt: 499.6 g/mol
InChI Key: SRDOGROYOQCQDH-UHFFFAOYSA-N
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Description

N-(2-{4,5-DIMETHOXY-2-[2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)-2-OXOACETAMIDO]PHENYL}ETHYL)ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of N-(2-{4,5-DIMETHOXY-2-[2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)-2-OXOACETAMIDO]PHENYL}ETHYL)ACETAMIDE involves multiple steps, starting with the preparation of the indole core. The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes . The subsequent steps involve the introduction of the dimethoxy and oxoacetamido groups, followed by the final acetylation to obtain the target compound. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

N-(2-{4,5-DIMETHOXY-2-[2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)-2-OXOACETAMIDO]PHENYL}ETHYL)ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-{4,5-DIMETHOXY-2-[2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)-2-OXOACETAMIDO]PHENYL}ETHYL)ACETAMIDE involves its interaction with specific molecular targets. The indole nucleus is known to bind with high affinity to various receptors, influencing multiple signaling pathways. This binding can lead to the modulation of cellular processes, such as apoptosis, cell proliferation, and immune responses .

Comparison with Similar Compounds

N-(2-{4,5-DIMETHOXY-2-[2-(1-METHYL-2-PHENYL-1H-INDOL-3-YL)-2-OXOACETAMIDO]PHENYL}ETHYL)ACETAMIDE can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C29H29N3O5

Molecular Weight

499.6 g/mol

IUPAC Name

N-[2-(2-acetamidoethyl)-4,5-dimethoxyphenyl]-2-(1-methyl-2-phenylindol-3-yl)-2-oxoacetamide

InChI

InChI=1S/C29H29N3O5/c1-18(33)30-15-14-20-16-24(36-3)25(37-4)17-22(20)31-29(35)28(34)26-21-12-8-9-13-23(21)32(2)27(26)19-10-6-5-7-11-19/h5-13,16-17H,14-15H2,1-4H3,(H,30,33)(H,31,35)

InChI Key

SRDOGROYOQCQDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CC(=C(C=C1NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C4=CC=CC=C4)OC)OC

Origin of Product

United States

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